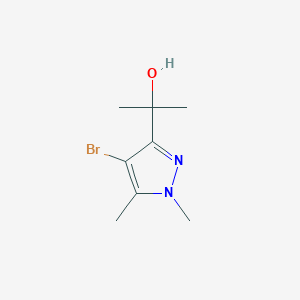
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,5-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with hydrazine under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. The brominated pyrazole is reacted with an appropriate alcohol, such as isopropanol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-one.
Reduction: Formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom and hydroxyl group make it a suitable candidate for binding studies.
Medicine: Potential applications in drug discovery and development. It can be used as a lead compound for the design of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: Contains a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H13BrN2O |
|---|---|
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-5-6(9)7(8(2,3)12)10-11(5)4/h12H,1-4H3 |
Clé InChI |
XPAHPMVHFFXXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C(C)(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
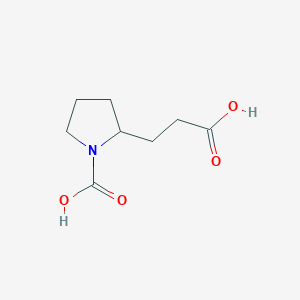
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)

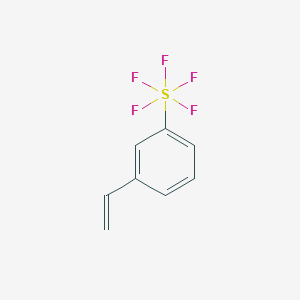
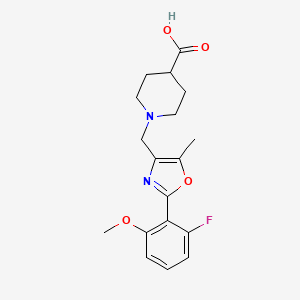
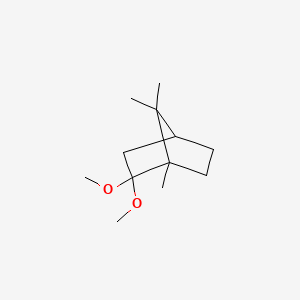
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)


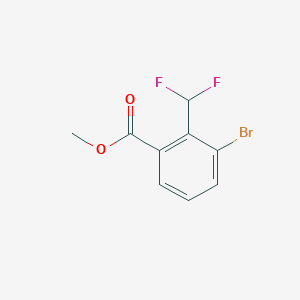
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)

